molecular formula C11H18F3NO4 B1651323 5-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid CAS No. 1258640-67-3

5-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid

Cat. No.: B1651323
CAS No.: 1258640-67-3
M. Wt: 285.26
InChI Key: VBVHGWGVTGSANP-UHFFFAOYSA-N
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Description

5-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)pentanoic acid and tert-butyl carbamate.

    Protection Step: The amino group is protected using tert-butyl carbamate to form the Boc-protected intermediate.

    Coupling Reaction: The protected amino acid is then coupled with 3-(trifluoromethyl)pentanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis procedures with optimized reaction conditions to ensure high yield and purity.

    Automated Processes: Utilizing automated synthesis equipment to enhance efficiency and reproducibility.

    Quality Control: Implementing stringent quality control measures to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Major Products

The major products formed from these reactions include:

    Free Amine: Obtained after Boc deprotection.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

    Oxidized or Reduced Compounds: Depending on the specific oxidation or reduction reactions performed.

Scientific Research Applications

Chemistry

In chemistry, 5-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. The presence of the trifluoromethyl group can enhance the compound’s stability and bioavailability.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed to expose the active amine, which can then participate in various biochemical reactions. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    5-Aminopentanoic Acid: Lacks the Boc protecting group and trifluoromethyl group.

    3-(Trifluoromethyl)pentanoic Acid: Lacks the Boc-protected amino group.

    N-Boc-5-aminopentanoic Acid: Similar structure but without the trifluoromethyl group.

Uniqueness

5-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid is unique due to the combination of the Boc protecting group and the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO4/c1-10(2,3)19-9(18)15-5-4-7(6-8(16)17)11(12,13)14/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVHGWGVTGSANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501140793
Record name Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258640-67-3
Record name Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258640-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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